

An In-depth Technical Guide to Tenivastatin Calcium: Molecular Structure and Function

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Compound of Interest

Compound Name: *Tenivastatin calcium*

Cat. No.: *B1250655*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Tenivastatin calcium**, a potent inhibitor of HMG-CoA reductase. The document details its molecular structure, mechanism of action, pharmacokinetic and pharmacodynamic properties, and the signaling pathways it modulates. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

Molecular Structure and Properties

Tenivastatin is the active hydroxy acid form of the prodrug simvastatin. It is the calcium salt of this active metabolite that is often used in research and pharmaceutical contexts.

Property	Value	Reference
IUPAC Name	calcium bis((3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate)	[1]
Chemical Formula	C ₅₀ H ₇₈ CaO ₁₂	[1][2]
Molecular Weight	911.2 g/mol (anhydrous)	[1]
CAS Number	151006-18-7 (anhydrous)	[1]
SMILES String	<chem>CCC(C)(C)C(=O)O[C@H]1C--INVALID-LINK--C)CC--INVALID-LINK--[O-])O">C@HC.CCC(C)(C)C(=O)O[C@H]1C--INVALID-LINK--C)CC--INVALID-LINK--[O-])O">C@HC.[Ca+2]</chem>	[2]

Mechanism of Action and Function

Tenivastatin calcium is a potent and reversible inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[3] By competitively inhibiting this enzyme, Tenivastatin blocks the conversion of HMG-CoA to mevalonate, a crucial precursor for cholesterol synthesis.[4] This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of low-density lipoprotein (LDL) receptors on the surface of hepatocytes. This increased receptor expression enhances the clearance of LDL cholesterol from the bloodstream, thereby lowering total and LDL cholesterol levels.[5]

Beyond its primary lipid-lowering effects, Tenivastatin, like other statins, exhibits pleiotropic effects that are independent of cholesterol reduction. These include anti-inflammatory, antioxidant, and antithrombotic properties.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for Tenvastatin (simvastatin acid) and its parent compound, simvastatin.

Table 3.1: In Vitro Potency

Parameter	Value	Cell/System	Reference
Ki (HMG-CoA Reductase)	0.1-0.2 nM	Cell-free assays	[6]
IC ₅₀ (Cholesterol Synthesis)	13.3 nM	Rat H4II E cell (liver)	[6]
IC ₅₀ (Cholesterol Synthesis)	15.6 nM	Human Hep G2 cell (liver)	[6]
IC ₅₀ (Cholesterol Synthesis)	19.3 nM	Mouse L-M cell (fibroblast)	[6]
IC ₅₀ (Cell Proliferation)	~8 µM	SKOV3 ovarian cancer cells	[7]
IC ₅₀ (Cell Proliferation)	~10 µM	Hey ovarian cancer cells	[7]
IC ₅₀ (Cell Proliferation)	~15 µM	ECC-1 endometrial cancer cells	[3]
IC ₅₀ (Cell Proliferation)	~17 µM	Ishikawa endometrial cancer cells	[3]

Table 3.2: Clinical Efficacy of Simvastatin (Parent Drug)

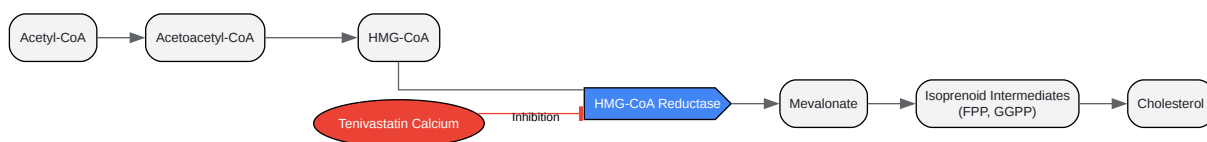
Dosage	LDL-C Reduction	Triglyceride Reduction	HDL-C Increase	Reference
20 mg/day	-33.8%	Not specified	Not specified	[8]
40 mg/day	-39%	-18%	+12%	[9][10]
80 mg/day	-47%	Significant reduction	Slight increase	[11]

Table 3.3: Pharmacokinetic Parameters of Simvastatin (Parent Drug) in Healthy Korean Volunteers (40 mg dose)

Parameter	Immediate-Release (IR)	Controlled-Release (CR)	Reference
C _{max} (Simvastatin Acid)	3.62 ng/mL	1.68 ng/mL	[12]
T _{max} (Simvastatin Acid)	4.04 hours	10.33 hours	[12]
t _{1/2} (Simvastatin Acid)	4.16 hours	11.41 hours	[12]

Signaling Pathways

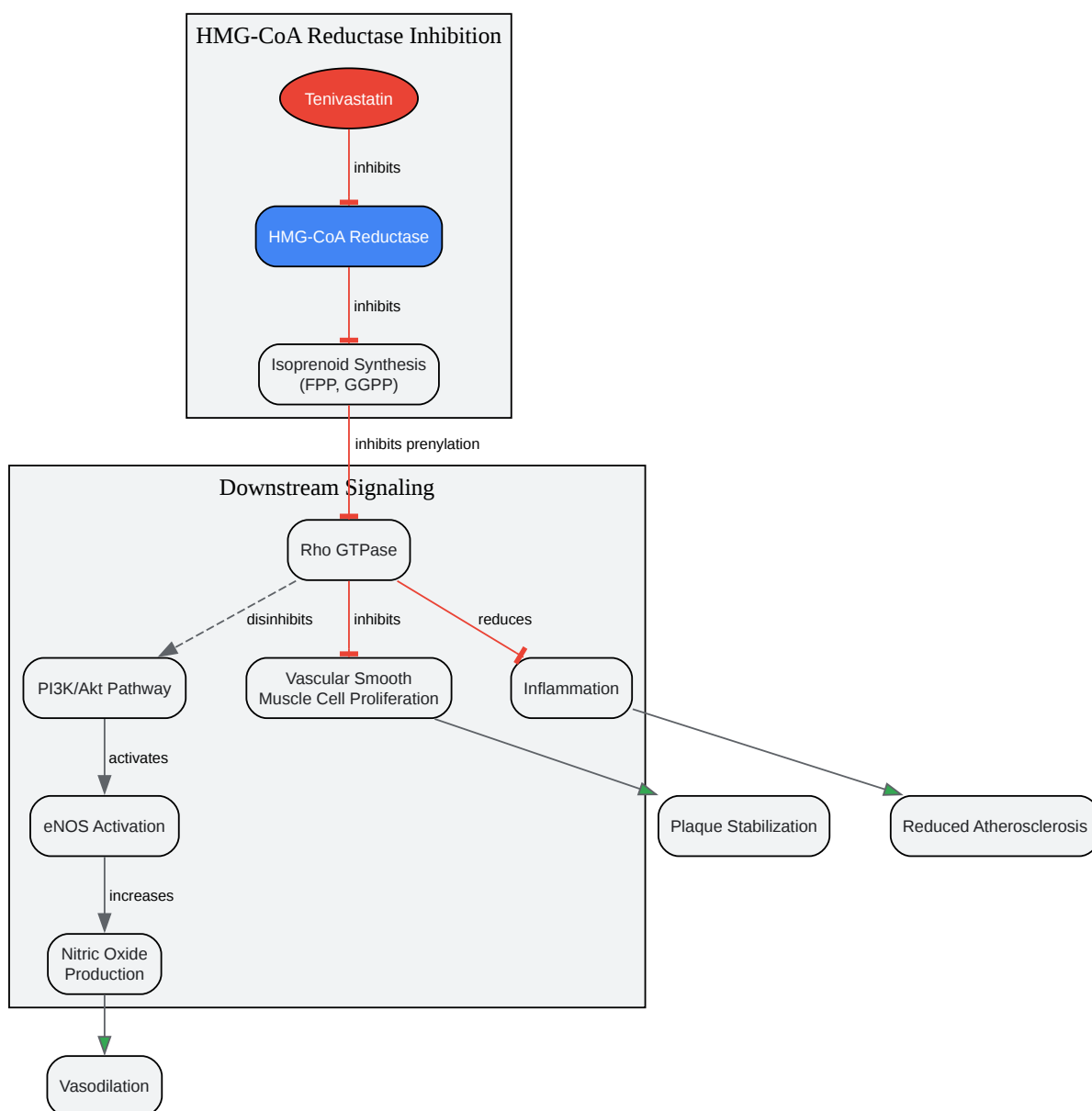
Tenivastatin's inhibition of HMG-CoA reductase and the subsequent reduction in isoprenoid intermediates affect multiple downstream signaling pathways, contributing to its pleiotropic effects.



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Figure 1. Inhibition of the Cholesterol Biosynthesis Pathway by **Tenivastatin Calcium**.

The reduction in isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), prevents the prenylation of small GTP-binding proteins like Rho, Rac, and Ras. This disruption affects various cellular processes.



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Figure 2. Signaling Pathways Modulated by Tenvastatin Leading to Pleiotropic Effects.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

HMG-CoA Reductase Activity Assay (Spectrophotometric)

This protocol is adapted from commercially available assay kits.

Objective: To determine the inhibitory activity of **Tenivastatin calcium** on HMG-CoA reductase.

Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ by HMG-CoA reductase during the conversion of HMG-CoA to mevalonate.

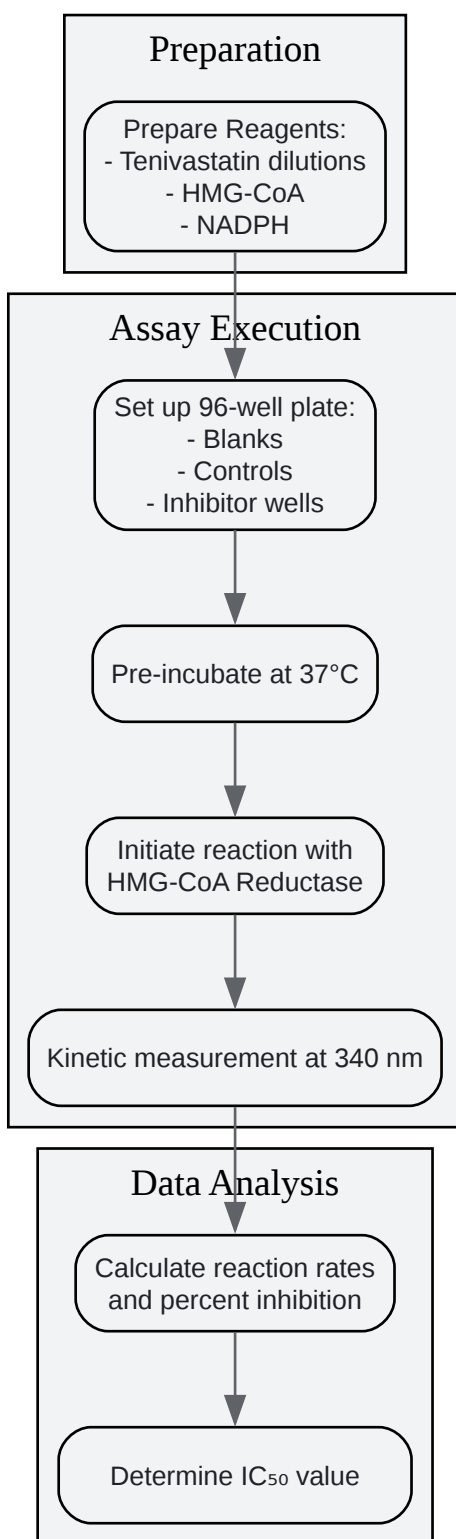
Materials:

- **Tenivastatin calcium**
- Recombinant human HMG-CoA reductase
- HMG-CoA substrate solution
- NADPH
- Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 120 mM KCl, 1 mM EDTA, 5 mM DTT)
- 96-well UV-transparent microplate
- Microplate spectrophotometer

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **Tenivastatin calcium** in a suitable solvent (e.g., DMSO) and create serial dilutions in assay buffer.

- Prepare working solutions of HMG-CoA and NADPH in assay buffer.
- Assay Setup (in a 96-well plate):
 - Blank wells: Add assay buffer and all reaction components except the enzyme.
 - Control wells (enzyme activity without inhibitor): Add assay buffer, NADPH, and HMG-CoA.
 - Inhibitor wells: Add serial dilutions of **Tenivastatin calcium**, NADPH, and HMG-CoA.
- Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.
- Reaction Initiation: Add HMG-CoA reductase to the control and inhibitor wells to start the reaction.
- Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C and measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes.
- Data Analysis: Calculate the rate of NADPH consumption (decrease in A₃₄₀/min). Determine the percent inhibition for each **Tenivastatin calcium** concentration and calculate the IC₅₀ value.



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Figure 3. Experimental Workflow for HMG-CoA Reductase Inhibition Assay.

Cellular Cholesterol Synthesis Assay

Objective: To measure the effect of **Tenivastatin calcium** on de novo cholesterol synthesis in a cellular context.

Principle: Cells are incubated with a radiolabeled cholesterol precursor (e.g., [^{14}C]-acetate). The incorporation of the radiolabel into newly synthesized cholesterol is quantified.

Materials:

- Cell line (e.g., HepG2)
- **Tenivastatin calcium**
- [^{14}C]-acetate
- Cell culture medium and reagents
- Lipid extraction solvents (e.g., hexane:isopropanol)
- Thin-layer chromatography (TLC) plates and developing solvents
- Scintillation counter and fluid

Procedure:

- Cell Culture: Plate cells and allow them to adhere and grow to a desired confluency.
- Treatment: Treat cells with varying concentrations of **Tenivastatin calcium** for a specified period (e.g., 24 hours).
- Radiolabeling: Add [^{14}C]-acetate to the culture medium and incubate for a defined time (e.g., 2-4 hours).
- Lipid Extraction: Wash the cells and extract total lipids using an appropriate solvent system.
- Separation: Separate the extracted lipids by TLC.

- **Quantification:** Visualize the cholesterol spot, scrape it from the TLC plate, and quantify the radioactivity using a scintillation counter.
- **Data Analysis:** Normalize the radioactive counts to the protein content of the cell lysate. Calculate the percent inhibition of cholesterol synthesis compared to untreated controls.

In Vivo Efficacy Study in a Hypercholesterolemic Animal Model

Objective: To evaluate the lipid-lowering efficacy of **Tenivastatin calcium** in an animal model of hypercholesterolemia.

Animal Model:

- Rats or mice fed a high-cholesterol diet.
- Genetically modified models (e.g., LDLR knockout mice).

Procedure:

- **Acclimatization and Diet Induction:** Acclimatize animals and induce hypercholesterolemia with a high-fat/high-cholesterol diet for a specified period.
- **Grouping and Treatment:** Randomly assign animals to control and treatment groups. Administer **Tenivastatin calcium** or vehicle control orally once daily for the duration of the study.
- **Monitoring:** Monitor body weight and food consumption regularly.
- **Blood Sampling:** Collect blood samples at baseline and at the end of the study for lipid profile analysis.
- **Lipid Profile Analysis:** Measure total cholesterol, LDL-C, HDL-C, and triglycerides in serum or plasma using enzymatic colorimetric assays.
- **Data Analysis:** Compare the lipid profiles of the treatment groups to the control group to determine the efficacy of **Tenivastatin calcium**.

Conclusion

Tenivastatin calcium is a highly potent inhibitor of HMG-CoA reductase with well-established efficacy in lowering LDL cholesterol. Its pleiotropic effects, mediated through the modulation of various signaling pathways, suggest broader therapeutic potential beyond lipid management. The experimental protocols provided herein offer a foundation for further investigation into the nuanced mechanisms and applications of this important therapeutic agent.

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References

1. Tenivastatin Calcium | C₅₀H₇₈CaO₁₂ | CID 11954370 - PubChem [pubchem.ncbi.nlm.nih.gov]
2. veeprho.com [veeprho.com]
3. Simvastatin, an HMG-CoA reductase inhibitor, exhibits anti-metastatic and anti-tumorigenic effects in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
4. youtube.com [youtube.com]
5. Cholesterol absorption inhibitor - Wikipedia [en.wikipedia.org]
6. selleckchem.com [selleckchem.com]
7. The HMG-CoA reductase inhibitor, simvastatin, exhibits anti-metastatic and anti-tumorigenic effects in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
8. Efficacy of atorvastatin compared with simvastatin in patients with hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
9. Comparative pharmacokinetic and tolerability evaluation of two simvastatin 20 mg formulations in healthy Korean male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
10. gpnotebook.com [gpnotebook.com]
11. A Study on Pharmacokinetic Functionalities and Safety Margins of an Optimized Simvastatin Nanoformulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetic comparison of controlled-release and immediate-release oral formulations of simvastatin in healthy Korean subjects: a randomized, open-label, parallel-group, single- and multiple-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
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